N-(2,2-dimethylpropyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)cyclooctanamine is an organic compound with the molecular formula C13H27N. It is a cyclooctane derivative with an amine group attached to a 2,2-dimethylpropyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium or platinum to achieve the reduction of cyclooctanone in the presence of 2,2-dimethylpropylamine, resulting in the desired amine compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclooctanamine derivatives.
Scientific Research Applications
N-(2,2-dimethylpropyl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)cyclooctanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide
Uniqueness
N-(2,2-dimethylpropyl)cyclooctanamine is unique due to its cyclooctane ring structure combined with a 2,2-dimethylpropyl substituent. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)cyclooctanamine |
InChI |
InChI=1S/C13H27N/c1-13(2,3)11-14-12-9-7-5-4-6-8-10-12/h12,14H,4-11H2,1-3H3 |
InChI Key |
NGZNKNODDMNFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.